molecular formula C13H15N3O3S B2721413 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-12-7

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2721413
CAS No.: 896317-12-7
M. Wt: 293.34
InChI Key: GKTAXVGDLXDNHW-UHFFFAOYSA-N
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Description

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a sulfanyl group, and a pyridotriazine core

Properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-2-3-10-14-12(15-13(17)16(10)8-9)20-7-4-11-18-5-6-19-11/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTAXVGDLXDNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCCC3OCCO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized via the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Construction of the Pyridotriazine Core: The pyridotriazine core can be constructed through cyclization reactions involving appropriate precursors such as pyridine derivatives and triazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridotriazine core, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated precursors, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyridotriazine derivatives

    Substitution: Functionalized dioxolane and sulfanyl derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to possess antibacterial and antifungal activities. A study on 1H-imidazole and 1H-1,2,4-triazole derivatives demonstrated their efficacy against various microbial strains, suggesting that the triazine framework may enhance the bioactivity of related compounds .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. A comparative study involving synthesized compounds revealed that certain triazole derivatives exhibited anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen . This positions the compound as a candidate for further exploration in anti-inflammatory therapies.

Cancer Research

Antiproliferative Effects
Studies have evaluated the antiproliferative effects of various pyrido[1,2-a][1,3,5]triazin derivatives against cancer cell lines. Notably, compounds have been tested against K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. Results indicated that specific substitutions at the 7-position of the pyrido-triazine core could enhance cytotoxicity and induce apoptosis in cancer cells .

Synthesis and Functionalization

Synthetic Routes
The synthesis of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several methods involving nucleophilic substitutions and cyclization reactions. The incorporation of a dioxolane moiety is particularly noteworthy as it can influence the solubility and biological activity of the resulting compound .

Data Table: Summary of Biological Activities

Activity Type Reference Findings
Antimicrobial Demonstrated effective inhibition against bacterial strains
Anti-inflammatory Comparable activity to ibuprofen in reducing inflammation
Antiproliferative Induced apoptosis in K562 and MCF-7 cell lines; structure-dependent effects

Future Research Directions

Given the promising results associated with similar compounds, further research should focus on:

  • Mechanistic Studies: Understanding the molecular mechanisms underlying the biological activities of this compound.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Structural Optimization: Modifying the chemical structure to enhance potency and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The dioxolane ring and sulfanyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide
  • 2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • 1,3-Dioxolan-2-one, 4,5-bis(2,2-dioxido-1,3,2-dioxathiolan-4-yl)

Uniqueness

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridotriazine core, in particular, differentiates it from other similar compounds, providing unique opportunities for interaction with biological targets and applications in various fields.

Biological Activity

The compound 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N5O2SC_{13}H_{15}N_5O_2S, with a molecular weight of approximately 295.36 g/mol. The presence of the 1,3-dioxolane moiety is significant as it is commonly associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with dioxolane-containing reagents. The general synthetic route can be outlined as follows:

  • Formation of Dioxolane : The dioxolane ring is formed via the reaction of diols with aldehydes in acidic conditions.
  • Nucleophilic Substitution : The dioxolane derivative is then subjected to nucleophilic substitution reactions to introduce the sulfanyl group and other substituents.
  • Cyclization : Finally, cyclization occurs to form the triazine ring, completing the synthesis.

Antimicrobial Properties

Research indicates that compounds containing 1,3-dioxolane structures exhibit significant antimicrobial activity. A study highlighted that various dioxolane derivatives showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The synthesized compound demonstrated:

  • Antibacterial Activity : Minimum Inhibitory Concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL against S. aureus.
  • Antifungal Activity : Effective against Candida albicans, with significant inhibition observed in vitro.

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation. Preliminary studies have shown that similar triazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several dioxolane derivatives, it was found that the compound exhibited superior antibacterial activity against Pseudomonas aeruginosa, with an MIC value significantly lower than traditional antibiotics . This suggests its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced cell cycle arrest and apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntibacterialMIC against S. aureus: 625 µg/mL
Effective against E. coli and P. aeruginosa
AntifungalSignificant activity against C. albicans
AnticancerInduces apoptosis in cancer cell lines

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